molecular formula C12H9N3O6 B4675512 5-(4-methoxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-methoxy-3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4675512
M. Wt: 291.22 g/mol
InChI Key: VQFKYYOUCJSKAA-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their diverse chemical reactivity and potential applications in various fields of research and industry. Its structure incorporates elements that are characteristic of reactive and functional organic molecules, such as a pyrimidine core and nitrobenzylidene moieties, which offer a wide range of chemical behaviors and interactions.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves Schiff base-type intermediates, as observed in the concise and efficient synthesis of 6-benzimidazolyl-5-nitrosopyrimidines using N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine (Cobo et al., 2018). This synthesis showcases the potential routes that may be adapted for the compound of interest, leveraging Schiff bases and strategic oxidative ring closures.

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as single crystal X-ray diffraction (SCXRD), which has been instrumental in understanding the chiral discrimination and self-assembly of related compounds (Agarkov et al., 2023). Such studies can reveal the role of hydrogen bonding in the molecular structure, influencing the compound's physical properties and reactivity.

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from related studies, where the interaction with reagents like ethanolic hydrazine hydrate or acetylacetone carbanion has been explored for pyrimidine derivatives, leading to transformations and new product formations (Biffin et al., 1968; Remennikov et al., 1983). These reactions highlight the compound's potential to undergo various chemical transformations, reflecting its versatile chemical properties.

Physical Properties Analysis

The physical properties, including solubility, crystal structure, and melting point, can be closely related to the compound's molecular structure. Studies involving similar compounds, such as the analysis of solvates and their hydrogen-bonded structures, provide insights into how molecular conformation affects physical properties (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties of the compound can be deduced from its reactivity with various reagents and its behavior under different conditions. For instance, the generation of nitric oxide (NO) from pyrimidine 1-oxides in the presence of thiols under physiological conditions suggests a wide range of chemical interactions and properties that could be relevant to the compound of interest (Sako et al., 1998).

properties

IUPAC Name

5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6/c1-21-9-3-2-6(5-8(9)15(19)20)4-7-10(16)13-12(18)14-11(7)17/h2-5H,1H3,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKYYOUCJSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxy-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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